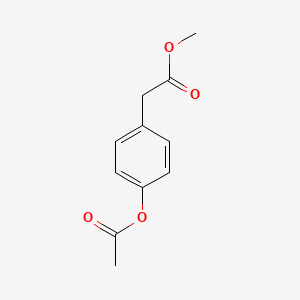
Methyl p-acetoxyphenylacetate
概要
説明
“Methyl p-acetoxyphenylacetate” is an organic compound . It is the methyl ester of phenylacetic acid . It is a colorless liquid that is only slightly soluble in water, but soluble in most organic solvents . Methyl phenylacetate has a strong odor similar to honey .
Synthesis Analysis
The synthesis of p-methoxyphenylacetic acid, which is structurally similar to “Methyl p-acetoxyphenylacetate”, has been reported . The main raw materials for this synthesis are composed of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid . The method provided by the invention is simple in reaction operation, short in reaction time, high in production efficiency, low in synthesis cost, and mild in reaction conditions .Molecular Structure Analysis
The molecular structure of “Methyl p-acetoxyphenylacetate” can be determined using various techniques such as mass spectrometry . Determining multiple bond positions in their molecules by mass spectrometry usually requires chemical derivatization .Physical And Chemical Properties Analysis
“Methyl p-acetoxyphenylacetate” is a colorless liquid that is only slightly soluble in water, but soluble in most organic solvents . It has a strong odor similar to honey . More detailed physical and chemical properties can be determined using various techniques such as thermal analysis .科学的研究の応用
1. Chromogenic Substrate for Esterases
Methyl p-acetoxyphenylacetate finds application as a chromogenic substrate for esterases. In a study by Levine, Lavis, and Raines (2008), a stable chromogenic substrate for esterases was created by structurally isolating an acetyl ester and p-nitroaniline group using a trimethyl lock moiety. This prochromophore could be useful in various assays (Levine, Lavis, & Raines, 2008).
2. Production of D-phenylglycine
Methyl p-acetoxyphenylacetate plays a role in the production of D-phenylglycine, a valuable chiral building block in drug synthesis. Bossi, Cretich, and Righetti (1998) exploited Penicillin G acylase (PGA) for producing pure D-phenylglycine from a racemate mixture via an acylation reaction onto methyl p-acetoxyphenylacetate (Bossi, Cretich, & Righetti, 1998).
3. Antimicrobial and Antioxidant Applications
Phenylacetic acid derivatives, including methyl p-acetoxyphenylacetate, have been investigated for their antimicrobial and antioxidant properties. A study by Varma et al. (2006) isolated compounds from Curvularia lunata culture, including methyl p-acetoxyphenylacetate derivatives, and assessed their biological activities (Varma et al., 2006).
4. Synthesis and Catalysis
Methyl p-acetoxyphenylacetate has been synthesized for various applications. Ying (2010) synthesized methyl 4-hydroxyphenylacetate, a related compound, using strong acidic cation exchange resin, highlighting its potential in catalysis and synthesis (Ying, 2010).
5. Radio-sensitizing Effects in Cancer Therapy
Polyphenolic acetates, including derivatives of methyl p-acetoxyphenylacetate, have shown potential as radio-sensitizing agents in cancer therapy. A study by Verma et al. (2014) explored the cytotoxic and radio-sensitizing effects of certain polyphenolic acetates in a human glioma cell line, indicating their potential in enhancing the efficacy of radiation therapy (Verma et al., 2014).
6. Mechanism of Biochemical Action in Pharmacology
The biochemical action of methyl p-acetoxyphenylacetate and its derivatives is significant in pharmacology. Kumar et al. (2005) investigated the specificities of acetoxy derivatives of 4-methylcoumarin and 4-phenylcoumarin, which are related to methyl p-acetoxyphenylacetate, to understand their interactions in pharmacological contexts (Kumar et al., 2005).
特性
IUPAC Name |
methyl 2-(4-acetyloxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10-5-3-9(4-6-10)7-11(13)14-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHDKNXAZVHOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341343 | |
| Record name | methyl (4-acetoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl p-acetoxyphenylacetate | |
CAS RN |
35400-15-8 | |
| Record name | methyl (4-acetoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


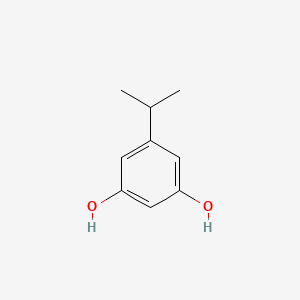

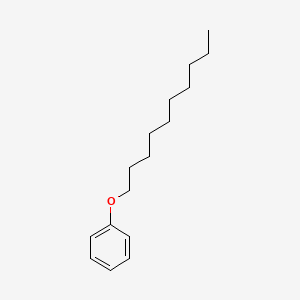

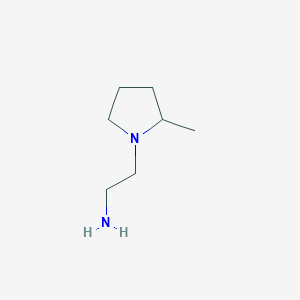
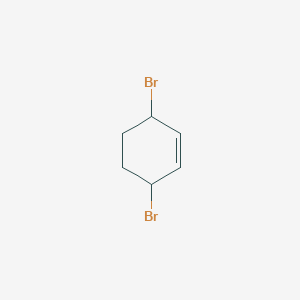



![2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one](/img/structure/B3051620.png)
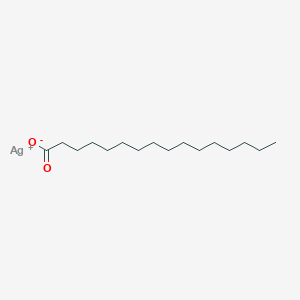

![2-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3051623.png)
